molecular formula C20H22O8 B12192928 methyl 2-({7-[(1-methoxy-1-oxopropan-2-yl)oxy]-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-9-yl}oxy)propanoate

methyl 2-({7-[(1-methoxy-1-oxopropan-2-yl)oxy]-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-9-yl}oxy)propanoate

Cat. No.: B12192928
M. Wt: 390.4 g/mol
InChI Key: ZDJAOUZIVLEYSG-UHFFFAOYSA-N
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Description

Methyl 2-({7-[(1-methoxy-1-oxopropan-2-yl)oxy]-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-9-yl}oxy)propanoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopenta[c]chromen core and multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({7-[(1-methoxy-1-oxopropan-2-yl)oxy]-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-9-yl}oxy)propanoate typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include methanol, acetic anhydride, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({7-[(1-methoxy-1-oxopropan-2-yl)oxy]-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-9-yl}oxy)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-({7-[(1-methoxy-1-oxopropan-2-yl)oxy]-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-9-yl}oxy)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-({7-[(1-methoxy-1-oxopropan-2-yl)oxy]-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-9-yl}oxy)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Biological Activity

Methyl 2-({7-[(1-methoxy-1-oxopropan-2-yl)oxy]-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-9-yl}oxy)propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C19H22O6\text{C}_{19}\text{H}_{22}\text{O}_6

This structure indicates the presence of multiple functional groups that may contribute to its biological activity. The methoxy and oxo groups are particularly important for interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Antimicrobial Activity : Similar derivatives have shown significant antimicrobial properties against various pathogens. For instance, studies have indicated that certain oxazolidinone derivatives exhibit broad-spectrum antibacterial activity by inhibiting protein synthesis in bacteria .
  • Anti-inflammatory Effects : Compounds with structural similarities have been evaluated for their anti-inflammatory properties. For example, some derivatives have been found to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
  • Antioxidant Activity : The presence of methoxy groups in related compounds has been associated with enhanced antioxidant activity, which can protect cells from oxidative stress and reduce the risk of chronic diseases .

Biological Activity Data

A summary of biological activities associated with this compound and its analogs is presented in the following table:

Activity Type Description Reference
AntimicrobialEffective against Staphylococcus aureus, E. coli
Anti-inflammatoryInhibits cytokine production
AntioxidantReduces oxidative stress
AntifungalActive against Botrytis cinerea

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various derivatives, this compound was tested against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics like vancomycin and colistin, highlighting its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of similar compounds. The study demonstrated that these compounds could significantly reduce the levels of pro-inflammatory markers in cell cultures exposed to inflammatory stimuli. This suggests a potential application in managing conditions such as rheumatoid arthritis or inflammatory bowel disease .

Properties

Molecular Formula

C20H22O8

Molecular Weight

390.4 g/mol

IUPAC Name

methyl 2-[[9-(1-methoxy-1-oxopropan-2-yl)oxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl]oxy]propanoate

InChI

InChI=1S/C20H22O8/c1-10(18(21)24-3)26-12-8-15(27-11(2)19(22)25-4)17-13-6-5-7-14(13)20(23)28-16(17)9-12/h8-11H,5-7H2,1-4H3

InChI Key

ZDJAOUZIVLEYSG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(C)C(=O)OC

Origin of Product

United States

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